
Silver monosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver monosulfide is a compound that has been widely studied for its potential applications in various scientific fields. It is a black solid that is insoluble in water and has a chemical formula of Ag2S. This compound has been found to possess unique properties that make it suitable for use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of silver monosulfide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can ultimately result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Silver monosulfide has been found to exhibit various biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and antioxidant activity. Its antimicrobial activity has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. Its anti-inflammatory activity has been found to reduce inflammation and pain in various animal models. Its antioxidant activity has been found to protect cells from oxidative stress and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using silver monosulfide in lab experiments is its unique properties, which make it suitable for use in various scientific research fields. However, there are also limitations to its use, including its toxicity and potential environmental impact. Researchers must take appropriate safety precautions when handling silver monosulfide to ensure that they do not expose themselves or others to harmful levels of the compound. Additionally, researchers must consider the potential environmental impact of using silver monosulfide and take appropriate measures to minimize any negative effects.
Direcciones Futuras
There are many future directions for research on silver monosulfide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential applications in medicine, such as in the development of new antimicrobial agents or cancer therapies. Additionally, researchers can investigate the compound's potential applications in energy storage and conversion, such as in the development of new batteries or solar cells.
Conclusion:
In conclusion, silver monosulfide is a compound that has been widely studied for its potential applications in various scientific research fields. Its unique properties make it suitable for use in nanotechnology, catalysis, and environmental remediation. However, its use also has limitations, including its toxicity and potential environmental impact. Future research on silver monosulfide can lead to the development of new synthesis methods, as well as the discovery of new applications in medicine and energy storage and conversion.
Métodos De Síntesis
The synthesis of silver monosulfide can be achieved through various methods, including chemical precipitation, electrochemical deposition, and hydrothermal synthesis. Chemical precipitation involves the reaction between silver nitrate and sodium sulfide in an aqueous solution. Electrochemical deposition involves the reduction of silver ions in a solution containing sulfide ions. Hydrothermal synthesis involves the reaction between silver nitrate and sodium sulfide in a high-temperature and high-pressure environment.
Aplicaciones Científicas De Investigación
Silver monosulfide has been studied for its potential applications in various scientific research fields, including nanotechnology, catalysis, and environmental remediation. In nanotechnology, silver monosulfide has been found to possess unique optical and electronic properties that make it suitable for use in the development of nanoscale devices and sensors. In catalysis, silver monosulfide has been found to exhibit high catalytic activity, making it suitable for use in various chemical reactions. In environmental remediation, silver monosulfide has been found to have the potential to remove heavy metals and other pollutants from contaminated water and soil.
Propiedades
Número CAS |
12249-63-7 |
|---|---|
Nombre del producto |
Silver monosulfide |
Fórmula molecular |
C28H41NS |
Peso molecular |
139.94 g/mol |
Nombre IUPAC |
sulfanylidenesilver |
InChI |
InChI=1S/Ag.S |
Clave InChI |
PGWMQVQLSMAHHO-UHFFFAOYSA-N |
SMILES |
S=[Ag] |
SMILES canónico |
S=[Ag] |
Números CAS relacionados |
21548-73-2 (Parent) |
Sinónimos |
Silver monosulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





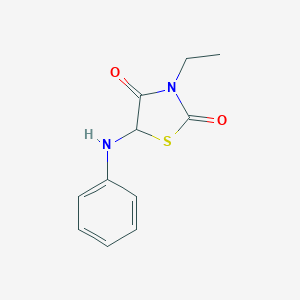
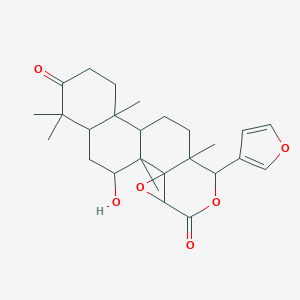
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
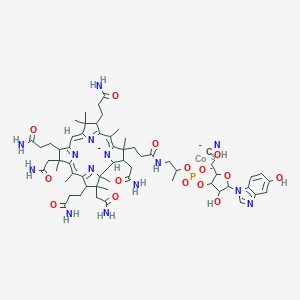

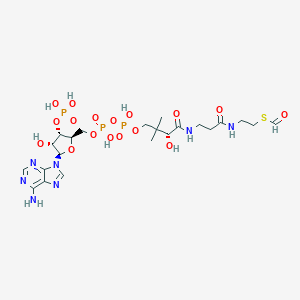
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
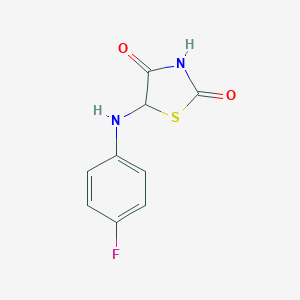
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)
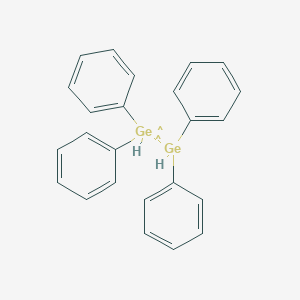

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)